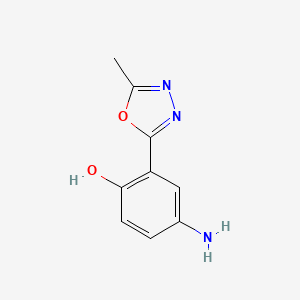

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRKZKWIIJSCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651543 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091990-90-7 | |

| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" chemical structure and properties

An In-depth Technical Guide to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol for Advanced Drug Discovery

Executive Summary: The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, this compound, a molecule that synergistically combines the therapeutic potential of the 1,3,4-oxadiazole core with the reactive and targeting capabilities of an aminophenol substituent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological activities and mechanisms of action, tailored for researchers and professionals in drug development.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 1091990-90-7) is a heterocyclic aromatic compound designed to integrate multiple functional groups critical for biological interactions.[3] The molecule's architecture features a central phenol ring substituted with an amino group and a 5-methyl-1,3,4-oxadiazole ring. This strategic combination of a hydrogen-bond-donating phenol, a nucleophilic amino group, and a metabolically stable oxadiazole ring, which acts as a hydrogen bond acceptor, creates a versatile platform for engaging with biological targets.[3]

Chemical Structure and Identifiers

The structural arrangement positions the key functional groups to maximize potential interactions with enzymatic active sites or receptors. The amino group is para to the hydroxyl group, while the oxadiazole ring is positioned at the ortho position.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Internal |

| CAS Number | 1091990-90-7 | [3] |

| Molecular Formula | C₉H₉N₃O₂ | [3] |

| Molecular Weight | 191.19 g/mol | [3] |

| Canonical SMILES | CC1=NN=C(O1)C2=CC(=C(C=C2)N)O | Internal |

| InChI Key | FSRKZKWIIJSCSA-UHFFFAOYSA-N |[3] |

Physicochemical Properties

Computational analysis suggests that the compound possesses favorable drug-like properties, aligning with established pharmaceutical guidelines for potential oral bioavailability.[3] The properties outlined below are crucial for predicting its behavior in biological systems, from solubility and membrane permeability to metabolic stability.

Table 2: Predicted Physicochemical Properties

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 191.19 g/mol | Adheres to Lipinski's Rule of Five, favoring oral absorption. |

| XLogP3 | 1.3 | Indicates balanced lipophilicity for membrane permeability and aqueous solubility. |

| H-Bond Donors | 2 (OH, NH₂) | Provides key interaction points for target binding. |

| H-Bond Acceptors | 4 (2xN, 2xO) | Facilitates interactions with biological macromolecules.[3] |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | Suggests good potential for oral absorption and cell permeability. |

Synthesis Pathway and Experimental Protocol

Retrosynthetic Strategy

The proposed synthesis begins with commercially available 4-amino-2-hydroxybenzoic acid. This starting material undergoes esterification followed by hydrazinolysis to form the key 4-amino-2-hydroxybenzohydrazide intermediate. This hydrazide is then acylated with acetic anhydride, and the resulting diacylhydrazide is subjected to acid-catalyzed cyclization to yield the target molecule.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Expertise & Rationale: This multi-step protocol is designed for efficiency and control. The initial esterification protects the carboxylic acid and facilitates the subsequent hydrazinolysis. The use of phosphorus oxychloride (POCl₃) as a dehydrating agent is a standard and highly effective method for cyclizing acylhydrazides to 1,3,4-oxadiazoles.[4]

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate

-

Suspend 4-amino-2-hydroxybenzoic acid (10 mmol) in methanol (50 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath. Causality: The acid catalyzes the Fischer esterification.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of 4-Amino-2-hydroxybenzohydrazide

-

Dissolve the crude methyl 4-amino-2-hydroxybenzoate (8 mmol) in ethanol (40 mL).

-

Add hydrazine hydrate (16 mmol, 2 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours. A precipitate should form upon cooling. Causality: Hydrazine displaces the methoxy group to form the more stable hydrazide.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazide intermediate.

Step 3: Synthesis of this compound

-

To a solution of 4-amino-2-hydroxybenzohydrazide (5 mmol) in phosphorus oxychloride (15 mL), add acetic acid (5.5 mmol) dropwise under stirring at 0°C. Self-Validation: This step first forms the N'-acetyl intermediate in situ.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours. Causality: POCl₃ acts as a powerful dehydrating agent to facilitate the ring closure to the oxadiazole.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified final compound.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Pharmacological Potential and Applications in Drug Discovery

The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, establishing them as "new chemical entities" (NCEs) in medicinal chemistry.[1]

Broad-Spectrum Biological Activity of the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold allows it to serve as a pharmacophore in drugs with diverse therapeutic actions.[2][5] Documented activities include:

-

Anticancer: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as tubulin polymerization or histone deacetylases.[6][7][8]

-

Antimicrobial: The scaffold is present in compounds with potent antibacterial and antifungal properties.[9][10]

-

Anti-inflammatory & Analgesic: Certain derivatives show significant anti-inflammatory and pain-relieving effects.[1]

-

Antiviral: The FDA-approved HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole ring, highlighting its clinical significance.[9]

Predicted Activity Profile and Mechanism of Action

For this compound, the combination of the oxadiazole core with the aminophenol moiety suggests strong potential as an anticancer or antimicrobial agent. The phenolic hydroxyl and amino groups can form critical hydrogen bonds within the active site of target enzymes, while the planar aromatic system can engage in π-π stacking interactions.[3]

A plausible mechanism of action, particularly in an anticancer context, is the inhibition of protein kinases. Many kinase inhibitors bind in the ATP-binding pocket, where the drug molecule forms hydrogen bonds with the "hinge region" of the enzyme. The structure of our target compound is well-suited for such interactions.

Caption: Hypothetical binding mode in a kinase active site.

Chemical Reactivity and Derivatization

The presence of the amino and phenolic hydroxyl groups makes this compound an excellent candidate for further chemical modification and the development of compound libraries.[3]

-

Amino Group: Can undergo nucleophilic substitution, acylation, or be converted into a diazonium salt for Sandmeyer-type reactions, allowing for the introduction of a wide array of substituents.

-

Phenolic Hydroxyl: Can participate in Williamson ether synthesis to add alkyl chains, potentially modulating solubility and lipophilicity, or undergo condensation reactions.[4]

-

Oxidation: The aminophenol system is susceptible to oxidation, a factor to consider in formulation and stability studies.[3]

Conclusion

This compound stands out as a molecule of significant interest for drug discovery. Its composite structure, leveraging the proven pharmacological value of the 1,3,4-oxadiazole core and the versatile reactivity of the aminophenol group, provides a rich foundation for developing novel therapeutic agents. This guide offers the foundational knowledge—from synthesis to potential biological function—required for researchers to explore and unlock the full potential of this promising chemical entity.

References

[3] Benchchem. (n.d.). This compound. Retrieved from Google Search. [1] Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from Google Search. [2] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from Google Search. [6] 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). Retrieved from Google Search. [5] Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Retrieved from Google Search. [11] PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from Google Search. [12] ChemicalBook. (n.d.). 4-(5-AMINO-[2][3][6]THIADIAZOL-2-YL)-PHENOL synthesis. Retrieved from Google Search. [13] Smolecule. (2024). 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol. Retrieved from Google Search. [14] ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from Google Search. [15] Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Retrieved from Google Search. [16] PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved from Google Search. [17] ResearchGate. (2025). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Retrieved from Google Search. [18] BLDpharm. (n.d.). 293737-93-6|4-Amino-2-(5-chlorobenzo[d]oxazol-2-yl)phenol. Retrieved from Google Search. [19] MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from Google Search. [20] ResearchGate. (n.d.). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid.... Retrieved from Google Search. [4] NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from Google Search. [9] MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from Google Search. [7] MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from Google Search. [21] ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Retrieved from Google Search. [22] BLDpharm. (n.d.). 25877-46-7|4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. Retrieved from Google Search. [23] Matrix Fine Chemicals. (n.d.). 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2. Retrieved from Google Search. [] BOC Sciences. (n.d.). CAS 51706-55-9 4-(2-Amino-2-methylpropyl)phenol. Retrieved from Google Search. [10] ResearchGate. (2025). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from Google Search. [8] PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from Google Search. [25] Sigma-Aldrich. (n.d.). 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. Retrieved from Google Search. [26] Benchchem. (n.d.). 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. Retrieved from Google Search. [27] Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from Google Search.

Sources

- 1. rroij.com [rroij.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]

- 13. Buy 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 936815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 293737-93-6|4-Amino-2-(5-chlorobenzo[d]oxazol-2-yl)phenol|BLD Pharm [bldpharm.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 25877-46-7|4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol|BLD Pharm [bldpharm.com]

- 23. 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2 [matrix-fine-chemicals.com]

- 25. 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | 438539-27-6 [sigmaaldrich.com]

- 26. benchchem.com [benchchem.com]

- 27. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents - Arabian Journal of Chemistry [arabjchem.org]

Unraveling the Mechanism of Action of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. While direct experimental data for this exact molecule is emerging, compelling evidence from structurally analogous compounds points towards a potent role in oncology, primarily through the induction of apoptosis via modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive overview of the putative molecular interactions, suggested experimental validation protocols, and the broader therapeutic potential of this class of compounds for researchers and drug development professionals.

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2][3] This scaffold is a bioisostere for carboxylic acids and amides, capable of participating in hydrogen bonding and enhancing molecular stability, which contributes to its diverse pharmacological applications.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, analgesic, antiviral, and notably, anticancer properties.[2][5][6][7][8] The anticancer activity of these compounds is often attributed to their ability to inhibit various enzymes crucial for cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[9]

A Hypothesized Mechanism of Action: Targeting the MAPK Signaling Pathway

Based on recent advancements in the study of structurally similar 4-aminophenol-1,3,4-oxadiazole derivatives, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK).[10] A novel library of 4-aminophenolbenzamide-1,3,4-oxadiazole molecules has shown potent antiproliferative activity, with a specific compound, designated 7i, significantly inducing apoptosis in triple-negative breast cancer cells.[10] The proposed mechanism suggests that compound 7i potentiates apoptosis by targeting p38 MAPK and subsequently altering the mitochondrial membrane potential.[10]

The MAPK signaling pathways are critical regulators of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK cascade, in particular, is often activated in response to cellular stress and can play a dual role in either promoting cell survival or inducing apoptosis, depending on the cellular context. By inhibiting p38 MAPK, this compound could potentially shift the balance towards apoptosis, making it a promising candidate for anticancer therapy.

Figure 1: Hypothesized signaling pathway of this compound.

Broader Therapeutic Potential: Beyond MAPK Inhibition

The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound may possess a broader range of biological activities. Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of various other enzymes implicated in disease.

| Target Enzyme Class | Examples | Potential Therapeutic Application |

| Cancer-Related Enzymes | Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, Thymidine Phosphorylase, Carbonic Anhydrase | Oncology |

| Metabolic Enzymes | α-Glucosidase, α-Amylase | Diabetes |

| Neurological Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

This broad inhibitory profile underscores the potential for developing this compound and its analogs for a variety of therapeutic indications beyond cancer.

Experimental Protocols for Mechanistic Validation

To rigorously validate the hypothesized mechanism of action, a series of well-defined experimental protocols are essential.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231, HT-29) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis following compound treatment.

Methodology:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for MAPK Pathway Proteins

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the p38 MAPK pathway.

Methodology:

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total p38, phospho-p38, and other relevant downstream targets. Use a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Figure 2: Experimental workflow for mechanistic validation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is still to be fully elucidated, the data from structurally similar compounds provides a strong foundation for a hypothesis centered on the inhibition of the p38 MAPK pathway and induction of apoptosis. The broad pharmacological profile of the 1,3,4-oxadiazole scaffold further suggests the potential for this compound to exhibit a range of therapeutic activities. Rigorous experimental validation, as outlined in this guide, is the critical next step in confirming its mechanism and unlocking its full therapeutic potential. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of molecules.

References

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )

- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and comput

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (URL: [Link])

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (URL: )

-

Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: )

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

(PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (URL: [Link])

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (URL: [Link])

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. (URL: [Link])

- A Review on Oxadiazoles as a Pharmacologically Active Nucleus. (URL: )

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (URL: [Link])

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. (URL: [Link])

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (URL: )

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (URL: [Link])

-

Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. (URL: [Link])

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. jchemrev.com [jchemrev.com]

- 3. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijmspr.in [ijmspr.in]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol , a molecule that, based on extensive structure-activity relationship (SAR) studies of related compounds, holds significant promise as a therapeutic agent. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document will provide a comprehensive overview of its potential biological activities by drawing parallels with structurally similar oxadiazole-containing compounds. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and rigorous biological evaluation of this compound, equipping researchers with the necessary tools to explore its therapeutic potential.

Introduction: The Prominence of the 1,3,4-Oxadiazole Moiety in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its unique physicochemical properties. The presence of the N=C-O moiety contributes to its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets.[1] A vast body of research has demonstrated that 1,3,4-oxadiazole derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and analgesic properties.[2][3][4] The versatility of the oxadiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[5][6]

The subject of this guide, This compound , incorporates several key pharmacophoric features:

-

The 1,3,4-Oxadiazole Core: Provides the foundational scaffold associated with diverse biological activities.

-

A Phenolic Moiety: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in enzyme active sites. Phenolic compounds are also well-known for their antioxidant properties.

-

An Amino Group: This functional group can be crucial for solubility and can also participate in hydrogen bonding interactions with biological targets.

-

A Methyl Group: This small alkyl group can influence the compound's lipophilicity and steric interactions within a binding pocket.

Given this structural framework, it is highly probable that this compound will exhibit significant biological activities. The following sections will explore these potential activities in detail and provide a roadmap for their experimental validation.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on 1,3,4-oxadiazole derivatives, we can hypothesize several key biological activities for this compound.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common feature in many potent anticancer agents.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[9]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II, all of which are validated targets in cancer therapy.[9]

-

Tubulin Polymerization Inhibition: Some oxadiazole-containing compounds have been shown to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel.[10][11][12]

-

Kinase Inhibition: Many kinases are dysregulated in cancer. The oxadiazole scaffold can serve as a template for the design of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3β (GSK-3β) or Epidermal Growth Factor Receptor (EGFR).[13][14]

-

Induction of Apoptosis: Active oxadiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial membrane potential.[15]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has proven to be a valuable platform for the discovery of new antibacterial and antifungal compounds.[4][16]

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Some oxadiazole derivatives target enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[17]

-

DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme, and its inhibition prevents DNA replication. The oxadiazole ring can be incorporated into molecules that bind to the active site of this enzyme.[12]

-

Inhibition of Lipoteichoic Acid (LTA) Synthesis: LTA is a major component of the cell wall of Gram-positive bacteria, and its inhibition is a promising antimicrobial strategy.[18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The 1,3,4-oxadiazole moiety has been incorporated into compounds with significant anti-inflammatory properties.[2][4]

Potential Mechanisms of Action:

-

COX/LOX Inhibition: Some oxadiazole derivatives exhibit a dual inhibitory effect on both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which could lead to a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity.

Potential Mechanisms of Action:

-

Radical Scavenging: The phenolic group can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19][20]

Proposed Experimental Validation Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A plausible synthetic route for the target compound is outlined below. This multi-step synthesis would begin with a commercially available starting material and proceed through the formation of a hydrazide, followed by cyclization to form the oxadiazole ring.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Esterification: 4-Amino-2-hydroxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-amino-2-hydroxybenzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to form 4-amino-2-hydroxybenzohydrazide.

-

Acylation: The benzohydrazide is treated with acetic anhydride to yield the corresponding N'-acetyl-4-amino-2-hydroxybenzohydrazide.

-

Cyclization: The intermediate hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to afford the final product, this compound.

-

Purification and Characterization: The final compound should be purified by recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Biological Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the compound's biological activities.

Caption: Tiered in vitro screening workflow for biological activity assessment.

Detailed Protocols:

-

Anticancer Activity (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

-

Prepare serial dilutions of the test compound in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Antioxidant Activity (DPPH Assay):

-

Prepare a solution of DPPH in methanol.

-

Add different concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Quantitative Data Summary (Hypothetical)

While no specific data exists for the title compound, the following table presents hypothetical IC₅₀ and MIC values based on the activities of structurally related 1,3,4-oxadiazole derivatives found in the literature. This serves as a benchmark for what might be expected from experimental validation.

| Biological Activity | Assay | Cell Line / Organism | Hypothetical IC₅₀ / MIC (µM) | Reference Compounds |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 5 - 20 | 2,5-disubstituted-1,3,4-oxadiazoles[5] |

| MTT Assay | A549 (Lung Cancer) | 10 - 50 | Oxadiazole-acetamide derivatives[15] | |

| Antibacterial | MIC Determination | Staphylococcus aureus | 8 - 32 | 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues[11][12] |

| MIC Determination | Escherichia coli | 16 - 64 | 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues[11][12] | |

| Antifungal | MIC Determination | Candida albicans | 10 - 40 | 1,3,4-oxadiazole derivatives[21] |

| Anti-inflammatory | COX-2 Inhibition | In vitro enzyme assay | 2 - 15 | 2,5-disubstituted-1,3,4-oxadiazole derivatives[22] |

| Antioxidant | DPPH Scavenging | Cell-free assay | 15 - 60 | 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments[19] |

Conclusion and Future Directions

The compound this compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Based on the well-established biological activities of the 1,3,4-oxadiazole scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. This guide provides a comprehensive framework for its synthesis and biological evaluation.

Future research should focus on:

-

Synthesis and Structural Confirmation: The first critical step is the successful synthesis and unambiguous characterization of the title compound.

-

Comprehensive In Vitro Screening: The proposed in vitro assays should be conducted to establish a preliminary biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the amino, phenol, and methyl groups will provide valuable insights into the SAR.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

-

Target Identification and Mechanism of Action Elucidation: For the most potent compounds, detailed mechanistic studies should be performed to identify their specific molecular targets.

By following the roadmap outlined in this technical guide, researchers can systematically unlock the therapeutic potential of this compound and contribute to the development of novel and effective therapeutic agents.

References

-

Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]

-

Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]

- Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Qeios.

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]

-

1,3,4-Oxadiazole-containing Hybrids as Potential Anticancer Agents: Recent Developments, Mechanism of Action and Structure-Activity Relationships. ResearchGate. Available at: [Link]

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of the Indian Chemical Society.

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

- The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol.

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into…. OUCI.

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology.

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]

- 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol. Smolecule.

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. Available at: [Link]

- Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

- Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments.

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Pharmaceuticals. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into… [ouci.dntb.gov.ua]

- 11. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol: An In-depth Technical Guide

Introduction

The structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture of a compound. This guide offers a comprehensive analysis of the spectroscopic data for 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, a molecule sharing key structural motifs with 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. Understanding the spectroscopic signature of this analogue provides a robust framework for the characterization of related compounds.

The presence of a substituted phenol, an amino linkage, and a 1,3,4-oxadiazole ring system results in a unique and informative spectroscopic profile. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure and electronic properties.

Molecular Structure

Caption: Molecular structure of the analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data was obtained in DMSO-d₆ as the solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 11.05 | s | 1H | ArOH |

| 8.76 | s | 1H | NH |

| 7.89 | s | 1H | ArH |

| 7.70-7.75 | m | 2H | ArH |

| 7.13-7.31 | m | 2H | ArH |

| 7.01 | d, J = 6.1 Hz | 1H | ArH |

| 6.85 | d, J = 6.0 Hz | 1H | ArH |

Interpretation:

-

The downfield singlets at 11.05 ppm and 8.76 ppm are characteristic of a phenolic hydroxyl group and an amine proton, respectively. Their acidic nature and lack of adjacent non-equivalent protons lead to sharp singlet signals.

-

The singlet at 7.89 ppm corresponds to the aromatic proton on the chlorophenol ring that is ortho to the oxadiazole-amino substituent and meta to the hydroxyl group.

-

The multiplet between 7.70-7.75 ppm is assigned to the two aromatic protons on the fluorophenyl ring that are ortho to the fluorine atom.

-

The multiplet from 7.13-7.31 ppm represents the two aromatic protons on the fluorophenyl ring that are meta to the fluorine atom.

-

The doublets at 7.01 ppm and 6.85 ppm are attributed to the remaining two coupled protons on the chlorophenol ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ ppm) | Assignment |

| 152.60 | Oxadiazole C |

| 148.66 | Oxadiazole C |

| 148.11 | C-F |

| 144.54 | C-OH |

| 141.39 | C1 (Ar-NH) |

| 128.64 | C2' & C6' (Ar-F) |

| 125.66 | C-Cl |

| 122.81 | C4 (Ar) |

| 122.41 | C1' (Ar-Ox) |

| 117.17 | C6 (Ar) |

| 115.51 | C3 (Ar) |

| 108.54 | C3' & C5' (Ar-F) |

Interpretation:

-

The signals at 152.60 ppm and 148.66 ppm are assigned to the two carbon atoms of the 1,3,4-oxadiazole ring, which are in a heteroaromatic environment and thus appear significantly downfield.

-

The carbon attached to the highly electronegative fluorine atom (C-F) is observed at 148.11 ppm .

-

The carbon bearing the hydroxyl group (C-OH) appears at 144.54 ppm .

-

The remaining aromatic carbons are observed in the typical range of 108-142 ppm . The specific assignments are based on substituent effects and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H and N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching (oxadiazole) |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (phenol) |

| ~1100 | Strong | C-F stretching |

| ~830 | Strong | C-Cl stretching |

Interpretation:

-

The broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding.

-

The peaks in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching in the aromatic rings.

-

The strong absorption around 1620 cm⁻¹ is attributed to the C=N stretching vibration within the 1,3,4-oxadiazole ring.

-

Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the phenolic hydroxyl group.

-

The presence of the C-F and C-Cl bonds would give rise to strong absorptions in the fingerprint region, around 1100 cm⁻¹ and 830 cm⁻¹ respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the analogue, Electrospray Ionization (ESI) was used.

| m/z | Assignment |

| 306.01 | [M+H]⁺ (for ³⁵Cl) |

| 308.00 | [M+H]⁺ (for ³⁷Cl) |

Interpretation:

-

The mass spectrum shows two major peaks in the molecular ion region, which is characteristic of a compound containing a chlorine atom.

-

The peak at m/z 306.01 corresponds to the protonated molecule [M+H]⁺ containing the more abundant ³⁵Cl isotope.

-

The peak at m/z 308.00 corresponds to the protonated molecule [M+H]⁺ containing the less abundant ³⁷Cl isotope.

-

The approximate 3:1 intensity ratio of these two peaks is a definitive indicator of the presence of one chlorine atom in the molecule.

Experimental Protocols

General Considerations: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, referencing the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic data for 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the arrangement of the protons and carbons in the aromatic and heterocyclic rings, as well as the presence of the hydroxyl and amino functional groups. IR spectroscopy further corroborates the presence of these functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom.

While the data presented is for a structural analogue, the interpretative principles and the expected spectral features for this compound would be very similar. The primary differences would be the absence of signals corresponding to the chlorine and fluorine atoms and the presence of a singlet for the methyl group in the ¹H and ¹³C NMR spectra. This guide provides a solid foundation for researchers and scientists working with this class of compounds to accurately characterize their synthesized molecules.

References

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules2023 , 28(16), 6086. [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Context of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Abstract

The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore. This technical guide delves into the synthetic history and methodologies pertinent to "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol," a compound emblematic of the strategic combination of a privileged heterocyclic core with a reactive aminophenol moiety. While the specific discovery timeline of this exact molecule is not extensively documented in seminal literature, its structural components are deeply rooted in the historical development of pharmacologically active agents. This guide will therefore provide a comprehensive overview of the foundational synthetic strategies for 2,5-disubstituted 1,3,4-oxadiazoles and aminophenols, offering a scientifically grounded, logical pathway for its preparation and exploring the causality behind the experimental choices. We will detail established protocols, discuss the significance of the 1,3,4-oxadiazole scaffold, and present the information with the clarity and depth required by researchers and drug development professionals.

Introduction: The 1,3,4-Oxadiazole Core in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] Its prominence in drug discovery is not a recent phenomenon; rather, it is the culmination of decades of research that has established this scaffold as a "privileged structure." This designation is attributed to its ability to engage in a variety of biological interactions, its favorable metabolic profile, and its synthetic accessibility.[2][3] The oxadiazole ring is often employed as a bioisostere for amide and ester groups, enhancing a molecule's pharmacokinetic properties by improving stability and oral bioavailability.[4]

Historically, the exploration of 1,3,4-oxadiazole derivatives has led to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] This diverse pharmacological profile has cemented the 1,3,4-oxadiazole moiety as a critical building block in the design of novel therapeutic agents. The target molecule of this guide, this compound, represents a thoughtful amalgamation of this privileged heterocycle with an aminophenol substituent, a group also known for its biological and chemical reactivity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests several viable synthetic pathways. The primary disconnection would be the formation of the 1,3,4-oxadiazole ring. A common and historically significant approach to constructing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine. This leads to the key precursors: a derivative of 4-aminosalicylic acid and acetic hydrazide.

Caption: Retrosynthetic analysis of the target compound.

Alternatively, the amino group on the phenol ring could be introduced at a later stage, for instance, by reduction of a nitro group. This offers flexibility in the choice of starting materials and can circumvent potential reactivity issues with the free amino group during the oxadiazole ring formation.

Foundational Synthetic Methodologies

The synthesis of this compound can be achieved by adapting well-established protocols for the formation of the 1,3,4-oxadiazole ring. Below are detailed experimental procedures for key synthetic routes.

Synthesis of 2-Aryl-1,3,4-Oxadiazoles via Cyclodehydration

A historically prevalent and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of N,N'-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid.[6]

Experimental Protocol:

-

Step 1: Synthesis of the Diacylhydrazine Intermediate.

-

To a solution of a suitably protected 4-aminosalicylic acid derivative (e.g., 4-nitrosalicylic acid) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

To this mixture, add acetic hydrazide and stir at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

-

-

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.

-

To the crude diacylhydrazine, add an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Step 3: Deprotection/Reduction to Yield the Final Product.

-

If a protecting group (e.g., a nitro group) was used, perform the deprotection step. For a nitro group, this is typically a reduction using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or using a reducing agent like tin(II) chloride.

-

Caption: Synthetic workflow for the target compound.

Iodine-Mediated Oxidative Cyclization of Semicarbazones

A more recent and often milder approach involves the iodine-mediated oxidative cyclization of semicarbazones.[7][8] This method avoids the use of harsh dehydrating agents.

Experimental Protocol:

-

Step 1: Formation of the Semicarbazone.

-

Condense a suitable aldehyde (e.g., 4-amino-2-hydroxybenzaldehyde) with semicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid.

-

Stir the reaction mixture at room temperature until the precipitation of the semicarbazone is complete.

-

Filter and wash the solid to obtain the pure semicarbazone.

-

-

Step 2: Oxidative Cyclization.

-

Suspend the semicarbazone in a solvent such as dimethylformamide (DMF).

-

Add a base (e.g., potassium carbonate) followed by iodine.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table summarizes the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenol ring, a singlet for the methyl group on the oxadiazole, and broad singlets for the amino and hydroxyl protons (exchangeable with D₂O). |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the carbons of the oxadiazole ring (typically in the 160-165 ppm range), and the methyl carbon. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N stretching (oxadiazole ring), and C-O-C stretching. |

Biological Significance and Future Directions

The structural motifs present in this compound suggest a high potential for biological activity. The 1,3,4-oxadiazole core is a known pharmacophore in a variety of therapeutic areas, and the aminophenol moiety is also present in many biologically active compounds.[9] The combination of these two structural features could lead to synergistic effects or novel mechanisms of action.

Future research on this and structurally related compounds could focus on:

-

Screening for Biological Activity: A comprehensive screening against various biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes, would be a logical next step.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the substituents on the phenol and oxadiazole rings could provide valuable insights into the structural requirements for optimal activity.

-

Computational Modeling: Molecular docking studies could be employed to predict the binding modes of these compounds with potential biological targets, guiding the design of more potent derivatives.

Conclusion

While the specific historical discovery of this compound is not prominently featured in the scientific literature, the principles underlying its synthesis are well-established and deeply rooted in the history of medicinal chemistry. The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. By understanding the foundational synthetic methodologies and the strategic rationale behind the combination of key structural motifs, researchers can continue to explore the vast chemical space of 1,3,4-oxadiazole derivatives and unlock their full therapeutic potential.

References

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

A new and efficient method for the synthesis of 2-N-(aryl)-1,3,4- oxadiazole-2,5-diamine derivatives. ResearchGate. [Link]

- 1,3,4-oxadiazole derivatives and process for producing the same.

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]

-

Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. Wiley Online Library. [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

-

1,3,4-Oxadiazoles: synthesis strategies and applications. ResearchGate. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]

- Method for making aminophenols and their amide derivatives.

-

Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

-

Aminophenols. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PubMed Central. [Link]

-

Synthesis of substituted 1,3,4-oxadiazole derivatives. Semantic Scholar. [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific, promising subclass: 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol and its derivatives. We delve into the synthetic strategies for accessing this core structure and its analogues, explore their potent anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action, with a particular focus on tubulin polymerization inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic perspective and detailed, actionable experimental protocols to accelerate research in this promising area of therapeutic development.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is a privileged scaffold.[1][2] Its five-membered aromatic structure, containing one oxygen and two nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target engagement.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The focus of this guide, the this compound core, combines the therapeutic promise of the oxadiazole ring with the versatile functionality of an aminophenol substituent. This unique combination offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The exploration of derivatives and analogues of this core structure has revealed potent biological effects, particularly in the realms of oncology and infectious diseases.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of acylhydrazides.[4][5]

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A prevalent method for the synthesis of the 1,3,4-oxadiazole ring is the dehydrative cyclization of a diacylhydrazine intermediate. This intermediate is typically formed by the reaction of an acylhydrazide with an aroyl chloride.[4] Subsequent treatment with a dehydrating agent, such as phosphoryl chloride (POCl₃), facilitates the ring closure to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[4][5]

Alternatively, a one-pot synthesis can be achieved by reacting a carboxylic acid and an acylhydrazide directly in the presence of a dehydrating agent like POCl₃.[4] Another effective method involves the oxidative cyclization of acylhydrazones, which are formed from the condensation of aldehydes and acylhydrazides.[6]

Caption: General synthetic pathway to 2,5-disubstituted-1,3,4-oxadiazoles.

Proposed Synthesis of this compound

Step 1: Synthesis of a Protected 4-Amino-2-hydroxybenzohydrazide. Starting from 4-aminosalicylic acid, the amino group can be protected, for instance, as an acetamide. The carboxylic acid can then be converted to its corresponding methyl ester, followed by hydrazinolysis to yield the protected hydrazide.

Step 2: Formation of the Diacylhydrazine Intermediate. The protected 4-amino-2-hydroxybenzohydrazide would then be reacted with acetyl chloride to form the diacylhydrazine intermediate.

Step 3: Cyclization to the Oxadiazole Ring. Dehydrative cyclization of the diacylhydrazine using a reagent like phosphoryl chloride would yield the protected this compound.

Step 4: Deprotection. Finally, removal of the protecting group from the amino and hydroxyl functionalities would afford the target compound, this compound.

A closely related synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol provides a valuable precedent, starting from 3-hydroxybenzohydrazide and proceeding through a chloroacetylated intermediate.[7]

Synthesis of Derivatives and Analogues

The versatile nature of the core scaffold allows for the synthesis of a wide array of derivatives. Modifications can be introduced at several positions:

-

The Amino Group: The amino group on the phenol ring can be acylated, alkylated, or used as a handle for the introduction of other functional groups.

-

The Phenolic Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to modulate lipophilicity and pharmacokinetic properties.

-

The Methyl Group on the Oxadiazole Ring: The methyl group can be replaced with other alkyl or aryl substituents by starting with the appropriate acylhydrazide in the synthesis.

A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrates a five-step synthesis starting from 2-amino-4-chlorophenol, highlighting the feasibility of constructing a library of derivatives.[8][9]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 1,3,4-oxadiazole derivatives.[10][11] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][3][12]

Mechanism of Action: Tubulin Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Several 1,3,4-oxadiazole derivatives have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[1][3]

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Studies